molecular formula C26H23FN2O4S B302149 ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE

Cat. No.: B302149
M. Wt: 478.5 g/mol
InChI Key: BMZIGOMIQQVBJO-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a fluorobenzyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE typically involves multiple steps, starting with the preparation of the thiazolidinone ring. This can be achieved through the reaction of a suitable thioamide with an α-haloketone under basic conditions. The resulting thiazolidinone is then reacted with 4-fluorobenzyl bromide to introduce the fluorobenzyl group. The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a variety of substituted benzyl derivatives .

Scientific Research Applications

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and fluorobenzyl group are key to its binding affinity and specificity. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Ethyl 4-(3-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of ETHYL 4-(3-{[(5Z)-3-[(4-FLUOROPHENYL)METHYL]-2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)BENZOATE and its potential advantages in various applications.

Properties

Molecular Formula

C26H23FN2O4S

Molecular Weight

478.5 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]benzoate

InChI

InChI=1S/C26H23FN2O4S/c1-4-33-25(31)19-7-11-22(12-8-19)29-16(2)13-20(17(29)3)14-23-24(30)28(26(32)34-23)15-18-5-9-21(27)10-6-18/h5-14H,4,15H2,1-3H3/b23-14-

InChI Key

BMZIGOMIQQVBJO-UCQKPKSFSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)C

Origin of Product

United States

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